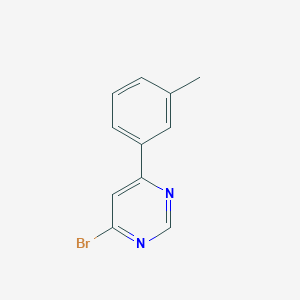

4-Bromo-6-(m-tolyl)pyrimidine

Overview

Description

“4-Bromo-6-(m-tolyl)pyrimidine” is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol . It is a pyrimidine derivative, which is a class of compounds that are part of living organisms and play vital roles in various biological procedures .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves the design and characterization of novel compounds . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

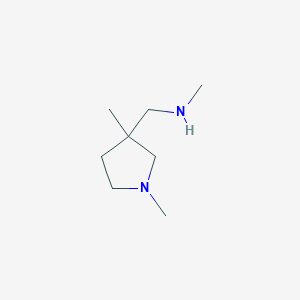

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions.Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, have been shown to exhibit various biological activities, such as antiviral, anticancer, antioxidant, and antimicrobial activity . This is often attributed to their ability to interact with active residues of certain proteins, as revealed by molecular docking studies .Scientific Research Applications

Synthesis and Biological Activity

4-Bromo-6-(m-tolyl)pyrimidine derivatives have been synthesized and evaluated for their potential in various biological activities. For instance, the synthesis of a new series of substituted pyrimidines has demonstrated antibacterial and antinociceptive effects. These derivatives, especially those with m-bromo substitution, showed significant activity against E. coli and exhibited notable antinociceptive responses, suggesting their potential in pain management and as antibacterial agents (Waheed et al., 2008).

Photoproduct Hydrolysis

Research has also delved into the hydrolysis of pyrimidine photoproducts, like the pyrimidine (6-4) pyrimidone photoproduct (6-4PP), which forms under solar irradiation. These studies help in understanding DNA damage and repair mechanisms, which is crucial for developing strategies to counteract the effects of UV radiation on genetic materials (Lin et al., 2014).

Antiviral Activity

Some derivatives of this compound have shown promising results in inhibiting retrovirus replication in cell cultures. This indicates their potential application in antiviral therapies, especially against retroviruses like HIV (Hocková et al., 2003).

Optical and Electronic Properties

The electronic and nonlinear optical properties of thiopyrimidine derivatives, including those related to this compound, have been extensively studied. Such research is vital for the development of new materials for optoelectronics and photonics, showcasing the diverse applications of these compounds beyond the biomedical field (Hussain et al., 2020).

Synthetic Methodology Improvement

Efforts have also been made to improve the synthesis processes for compounds like 6-bromo-4-chlorothieno[2,3-d]pyrimidine, which shares structural similarities with this compound. Such advancements in synthetic methodologies enhance the accessibility and efficiency of producing these compounds for further research and application (Bugge et al., 2014).

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrimidine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that pyrimidine metabolism is a dynamic and versatile pathway that changes under a variety of conditions . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules .

Result of Action

It is known that pyrimidine derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which pyrimidine derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Future Directions

The future directions for “4-Bromo-6-(m-tolyl)pyrimidine” and other pyrimidine derivatives seem promising, especially in the field of medicinal chemistry. For instance, the development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name |

4-bromo-6-(3-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHKHFCKZOTQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)

![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)

![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)

![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)